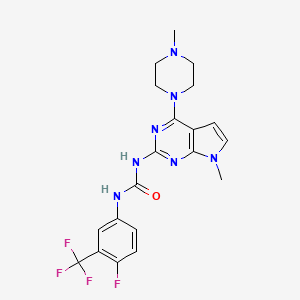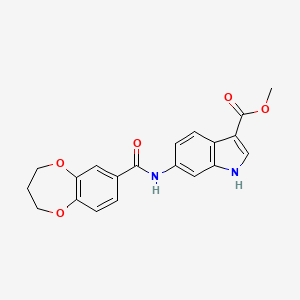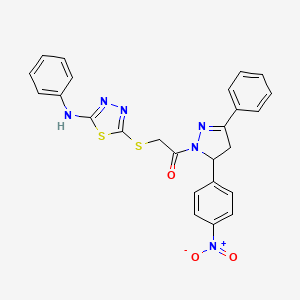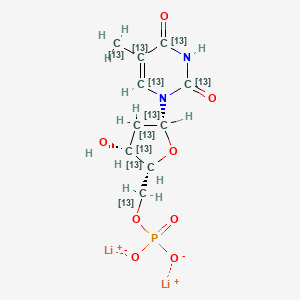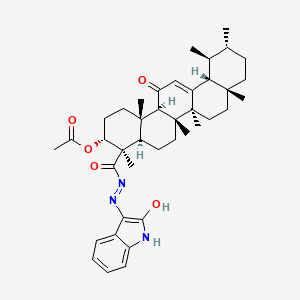
Anti-inflammatory agent 62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 62 is a compound known for its ability to mitigate inflammation and oxidative stress. It has shown promise in reducing acetaminophen-induced hepatotoxicity in HepG2 cells by modulating inflammatory and oxidative stress pathways . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 62 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 62 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anti-inflammatory agent 62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing oxidative stress and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Potential use in developing new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 62 involves modulating inflammatory and oxidative stress pathways. It targets specific molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This dual action helps reduce inflammation and protect cells from oxidative damage .
Comparison with Similar Compounds
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These drugs, such as aspirin and ibuprofen, inhibit the cyclooxygenase pathway to reduce inflammation.
Uniqueness: Anti-inflammatory agent 62 is unique in its dual action of modulating both inflammatory and oxidative stress pathways. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
Properties
Molecular Formula |
C40H53N3O5 |
|---|---|
Molecular Weight |
655.9 g/mol |
IUPAC Name |
[(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4-[(2-hydroxy-1H-indol-3-yl)iminocarbamoyl]-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1 |
InChI Key |
HUTVFNMQVKLHIT-DDFYLOPLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


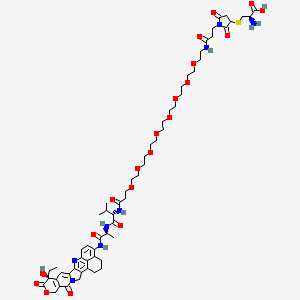
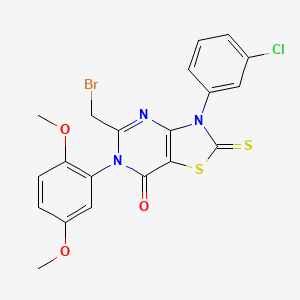
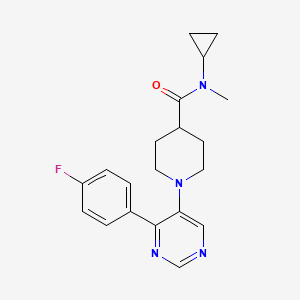
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
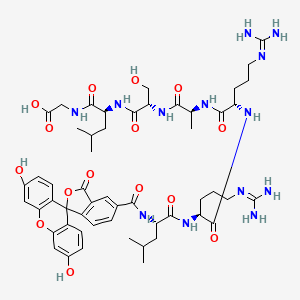
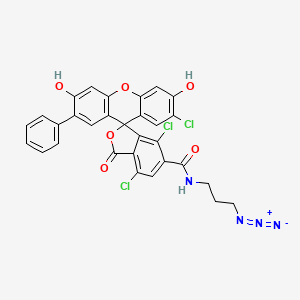
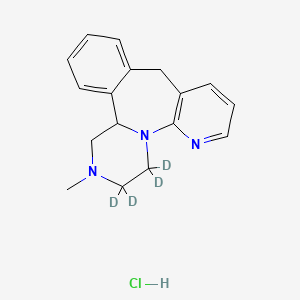
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
